molecular formula C12H16O4 B2984535 (2-Oxo-3-bornyl)glyoxylic acid CAS No. 10277-34-6

(2-Oxo-3-bornyl)glyoxylic acid

Cat. No.: B2984535
CAS No.: 10277-34-6
M. Wt: 224.256
InChI Key: JZNKIJDJYKNHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Oxo-3-bornyl)glyoxylic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of glyoxylic acid, featuring a bornyl group attached to the glyoxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-3-bornyl)glyoxylic acid typically involves the reaction of bornyl derivatives with glyoxylic acid. One common method is the condensation reaction between bornyl acetate and glyoxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-3-bornyl)glyoxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The bornyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles, including halides and amines, can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted bornyl derivatives.

Scientific Research Applications

(2-Oxo-3-bornyl)glyoxylic acid has several scientific research applications:

    Chemistry: It serves as a versatile building block for synthesizing various bioactive molecules, aiding in drug discovery and development.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2-Oxo-3-bornyl)glyoxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Glyoxylic acid: A simpler analog without the bornyl group.

    Pyruvic acid: Another oxoacid with similar reactivity but different structural features.

    Oxalic acid: A dicarboxylic acid with distinct chemical properties.

Uniqueness

(2-Oxo-3-bornyl)glyoxylic acid is unique due to the presence of the bornyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic chemistry and research applications.

Properties

IUPAC Name

2-oxo-2-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-11(2)6-4-5-12(11,3)9(14)7(6)8(13)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNKIJDJYKNHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.